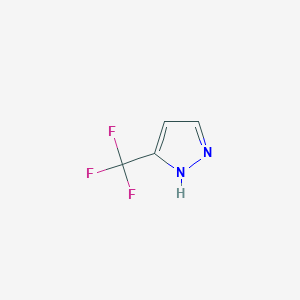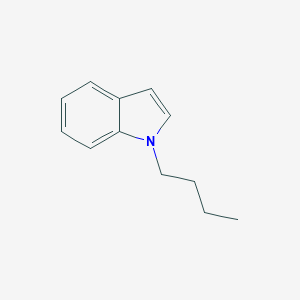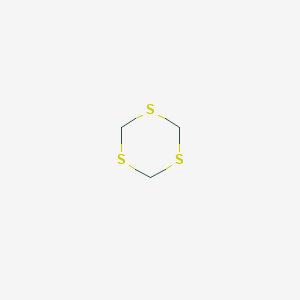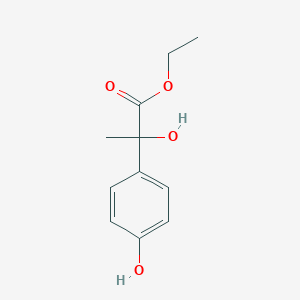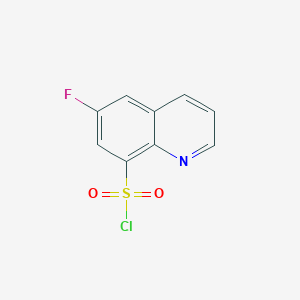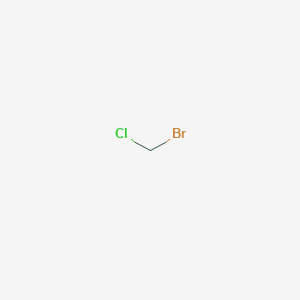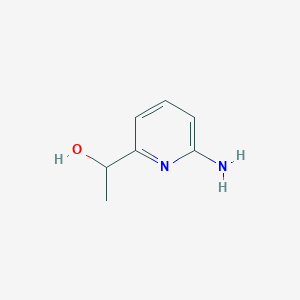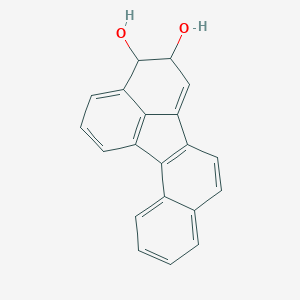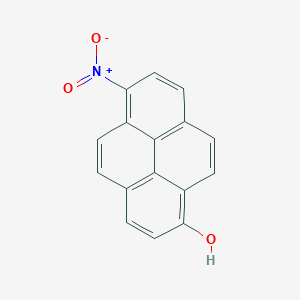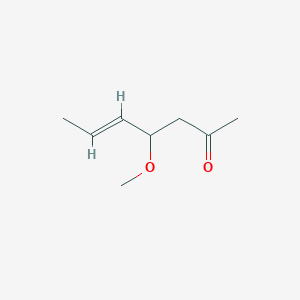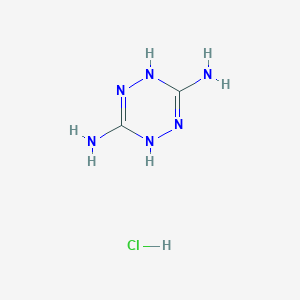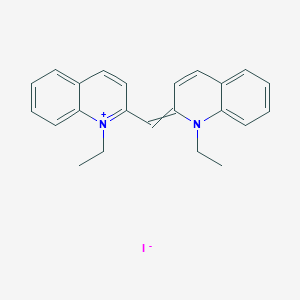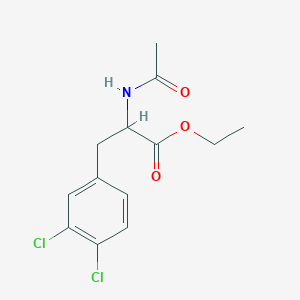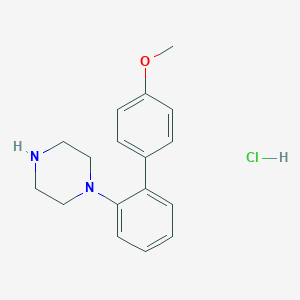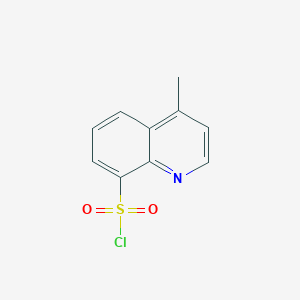
4-Methylquinoline-8-sulfonyl chloride
説明
4-Methylquinoline-8-sulfonyl chloride is a chemical compound that is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and as intermediates in organic synthesis. While the provided papers do not directly discuss 4-methylquinoline-8-sulfonyl chloride, they do provide insights into similar sulfonyl chloride compounds and their reactivity, synthesis, and applications, which can be extrapolated to understand the properties and potential uses of 4-methylquinoline-8-sulfonyl chloride.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-component reactions, as seen in the preparation of hexahydroquinolines using a novel Bronsted acidic ionic liquid as a catalyst . Similarly, the site-selective oxidative C–H sulfonylation method for 8-acylaminoquinolines and anilides with sulfonyl chlorides and the visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones demonstrate advanced techniques for introducing sulfonyl groups into quinoline structures. These methods could potentially be adapted for the synthesis of 4-methylquinoline-8-sulfonyl chloride.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized using techniques such as NMR, FTIR, and XRD. For instance, the structure of 2-[2-(4-chloro-phenyl)-vinyl]-1-methylquinolinium naphthalene-2-sulfonate was confirmed using 1H NMR and FTIR analysis, and its crystal structure was determined by single crystal XRD . These techniques could be employed to analyze the molecular structure of 4-methylquinoline-8-sulfonyl chloride.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. The reactivity of sulfonyl chlorides with amines to form sulfonamides , and the synthesis of novel 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides illustrate the versatility of sulfonyl chlorides in forming new compounds. These reactions are relevant to understanding the chemical behavior of 4-methylquinoline-8-sulfonyl chloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as their optical, luminescence, and thermal behavior, are crucial for their applications. The study of 2-[2-(4-chloro-phenyl)-vinyl]-1-methylquinolinium naphthalene-2-sulfonate revealed its stability up to its melting point and its suitability for photonic devices due to its nonlinear optical properties . Similarly, the fluorescence derivatization of alcohols using 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride highlights the potential of quinoline sulfonates in analytical applications. These properties could be indicative of the behavior of 4-methylquinoline-8-sulfonyl chloride.
科学的研究の応用
1. Chemical Structure and Bonding Analysis 4-Methylquinoline-8-sulfonyl chloride and its derivatives have been subjects of structural analysis to understand their bonding patterns, steric effects, and molecular conformations. For instance, studies have shown how the sulfonyl group's position affects the molecular structure, with certain sulfonyl oxygen atoms lying close to the molecular plane to minimize steric repulsion. Such analyses are vital for understanding the compound's reactivity and potential applications in synthesis (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
2. Catalytic and Synthesis Applications The compound has been used in various synthesis protocols. For example, a protocol for copper(I)-mediated sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides was developed, showcasing the compound's utility in facilitating sulfonylation reactions under mild conditions (Qiao, Sun, Yang, Zhu, Zhu, Dong, Wu, Kong, Jiang, & Wu, 2015). Moreover, other studies have demonstrated its use in the copper-catalyzed sulfonylation of aminoquinoline scaffolds, pointing towards its role in synthesizing potential pharmacological agents (Li, Weng, Lu, & Chan, 2016).
3. Biological Activity Exploration Research has explored the antimicrobial properties of 4-methylquinoline-8-sulfonyl chloride derivatives. Studies have synthesized various derivatives and tested their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, showing promise for the compound in developing new antimicrobial agents (Zięba, Wojtyczka, Idzik, & Kępa, 2013).
4. Coordination Chemistry and Complex Formation The compound has been instrumental in synthesizing and characterizing metal complexes, particularly in coordination chemistry. For instance, sulfonamides containing 8-aminoquinoline and their nickel complexes have been synthesized, with their structural, spectroscopic, and magnetic properties extensively studied. These complexes, where the sulfonamides act as bidentate ligands, provide insights into the potential applications of these compounds in materials science and catalysis (Macías, Garcı́a, Villa, Borrás, Castiñeiras, & Sanz, 2002; Macías et al., 2003).
5. Advanced Material Synthesis The compound has been used in the innovative synthesis of materials with potential applications in various fields. For example, a novel method involved attaching 8-hydroxyquinoline to mesoporous silica and then forming aluminum complexes, showcasing the potential of 4-methylquinoline-8-sulfonyl chloride derivatives in creating advanced materials with specific luminescent properties (Badiei, Goldooz, & Mohammadi Ziarani, 2011).
Safety And Hazards
4-Methylquinoline-8-sulfonyl chloride is classified as dangerous . It has a GHS05 pictogram and the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
4-methylquinoline-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-5-6-12-10-8(7)3-2-4-9(10)15(11,13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMPTIQXJBKZAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287524 | |
| Record name | 4-Methyl-8-quinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylquinoline-8-sulfonyl chloride | |
CAS RN |
13982-84-8 | |
| Record name | 4-Methyl-8-quinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13982-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-8-quinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylquinoline-8-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



